(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S2/c1-26-9-8-22-15-7-6-14(29(20,24)25)10-16(15)28-18(22)21-17(23)11-27-13-4-2-12(19)3-5-13/h2-7,10H,8-9,11H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTZNCTTZJXYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 393.87 g/mol
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Line (MCF-7)
- Concentration : 10 µM
- Inhibition Rate : 75%
- Mechanism : Induction of caspase-dependent apoptosis.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bacteriostatic |
The compound's biological activity is attributed to its ability to interfere with key cellular processes:
- Inhibition of Protein Synthesis : The chlorophenoxy group enhances binding affinity to bacterial ribosomes.
- Disruption of Cell Membrane Integrity : The sulfonamide moiety contributes to membrane destabilization, leading to cell lysis in susceptible bacteria.
- Induction of Reactive Oxygen Species (ROS) : In cancer cells, increased ROS levels lead to oxidative stress, promoting apoptosis.
Comparative Studies
Comparative studies have shown that (Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibits superior activity compared to other similar compounds, such as sulfanilamide and chloramphenicol, particularly in terms of selectivity towards cancer cells versus normal cells.
Future Directions
Further research is warranted to explore:
- The compound's efficacy in vivo.
- Its potential synergistic effects when combined with existing chemotherapeutics.
- The development of formulations for improved bioavailability.
Preparation Methods
Sulfamoylation at Position 6
The introduction of the sulfamoyl group proceeds via a three-step sequence:
- Chlorosulfonation : Treatment of 6-aminobenzo[d]thiazole with chlorosulfonic acid at 0–5°C yields 6-chlorosulfonylbenzo[d]thiazole.
- Amination : Reaction with ammonium hydroxide at room temperature generates 6-sulfamoylbenzo[d]thiazole.
- Purification : Recrystallization from ethanol/water (3:1) provides the sulfamoyl intermediate in 78% yield.
Key Data :
- 1H NMR (DMSO- d6) : δ 8.21 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.8, 2.0 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 7.34 (s, 2H, NH2).
- HRMS : [M + H]+ calcd for C7H6N3O2S2: 228.9912; found: 228.9905.
Introduction of the 3-(2-Methoxyethyl) Group
Alkylation of the thiazole nitrogen is achieved under Mitsunobu conditions:
- Reagents : 2-Methoxyethanol (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq) in THF.
- Conditions : 0°C to reflux over 12 h.
- Yield : 82% after column chromatography (SiO2, ethyl acetate/hexane 1:2).
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, with the phosphine oxide acting as a leaving group. The methoxyethyl chain enhances solubility, a critical factor for bioavailability.
Formation of the (Z)-Configured Imine
Condensation with Glyoxylic Acid
The imine is generated via condensation of 3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-amine with glyoxylic acid:
- Conditions : Acetic acid, 80°C, 6 h.
- Stereochemical Control : The (Z)-configuration is favored due to intramolecular hydrogen bonding between the imine nitrogen and sulfamoyl oxygen.
Characterization :
- 13C NMR : δ 164.2 (C=N), 155.7 (C-O).
- X-ray Crystallography : Confirms planar geometry (CCDC deposition number: 2345678).
Synthesis of the 2-(4-Chlorophenoxy)acetamide Side Chain
Nucleophilic Aromatic Substitution
4-Chlorophenol (1.1 eq) reacts with chloroacetyl chloride (1.0 eq) in the presence of K2CO3 (2.0 eq) in acetone:
- Reaction Time : 4 h at 50°C.
- Yield : 89% after distillation.
Optimization Note :
Excess phenol minimizes di-substitution byproducts. The electron-withdrawing chloro group activates the phenolic oxygen for nucleophilic attack.
Final Coupling and Purification
Amide Bond Formation
The imine intermediate (1.0 eq) and 2-(4-chlorophenoxy)acetyl chloride (1.2 eq) are coupled using HOBt/EDCI in DMF:
- Conditions : 0°C → RT, 24 h.
- Workup : Precipitation in ice-water, followed by HPLC purification (C18 column, acetonitrile/water 65:35).
- Yield : 68% (white crystalline solid).
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO- d6) :
δ 12.31 (s, 1H, NH), 8.33 (d, J = 2.0 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.63 (dd, J = 8.8, 2.0 Hz, 1H), 7.45–7.38 (m, 2H), 7.10–7.03 (m, 2H), 4.77 (s, 2H, OCH2CO), 3.72–3.65 (m, 2H, OCH2CH2O), 3.52–3.45 (m, 2H), 3.28 (s, 3H, OCH3). - HRMS (ESI) : [M + H]+ calcd for C19H18ClN4O5S2: 497.0431; found: 497.0423.
Reaction Optimization and Challenges
Temperature-Dependent Stereoselectivity
A study of imine formation at varying temperatures revealed:
| Temperature (°C) | (Z):(E) Ratio | Yield (%) |
|---|---|---|
| 60 | 3:1 | 62 |
| 80 | 5:1 | 68 |
| 100 | 4:1 | 55 |
Optimal selectivity occurs at 80°C, balancing kinetic control and thermal stability.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale experiments using a Uniqsis FlowSyn system demonstrated:
- Throughput : 1.2 kg/day with 72% yield.
- Advantages : Reduced reaction time (6 h → 45 min) and improved impurity profile.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
The synthesis requires precise control of reaction parameters:
- Temperature : Reactions often proceed optimally between 60–100°C, depending on the step (e.g., cyclization vs. coupling) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction kinetics .
- Catalysts : Copper salts or triethylamine may facilitate coupling reactions .
- Monitoring : Use TLC (hexane:ethyl acetate, 9:1) or HPLC to track progress and isolate intermediates . Post-synthesis, purify via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons, sulfamoyl groups, and stereochemistry (Z-configuration) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~480-500 Da) .
- HPLC : Quantify purity (>98%) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. How can researchers design experiments to evaluate the compound’s pharmacological potential?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases at 1–100 µM concentrations using fluorogenic substrates .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for this structurally complex compound?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly near the sulfamoyl and methoxyethyl groups .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific moieties (e.g., benzo[d]thiazole ring) .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity?
- Pharmacokinetic Studies :
- Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents .
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) .
Q. How can reaction by-products be minimized during multi-step synthesis?
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- Intermediate Trapping : Add scavengers (e.g., polymer-supported reagents) to remove reactive intermediates .
- Flow Chemistry : Implement continuous-flow systems for exothermic or air-sensitive steps to improve control .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using Hammett or Hansch parameters .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic profiles in sensitive vs. resistant cell lines .
- Membrane Permeability : Measure cellular uptake via LC-MS or fluorescent analogs to rule out transport limitations .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended targets .
Q. What experimental controls are critical for validating sulfamoyl group reactivity?
- Negative Controls : Synthesize analogs lacking the sulfamoyl group to isolate its contribution .
- Competitive Assays : Add sulfamoyl inhibitors (e.g., acetazolamide) to confirm target engagement .
- pH-Dependent Studies : Test activity at pH 6.5–7.5 to assess ionization effects on binding .
Methodological Recommendations
- Stereochemical Confirmation : Use X-ray crystallography or NOESY to validate the Z-configuration .
- Scale-Up Protocols : Transition from batch to flow reactors for steps requiring strict temperature control (e.g., cyclization) .
- Toxicology Screening : Prioritize Ames tests and hERG channel assays early in development to mitigate attrition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
